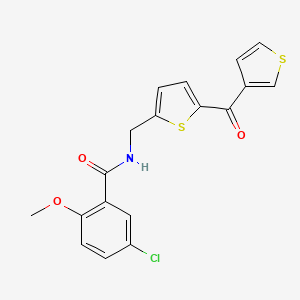

5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3S2/c1-23-15-4-2-12(19)8-14(15)18(22)20-9-13-3-5-16(25-13)17(21)11-6-7-24-10-11/h2-8,10H,9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAHMWYGCOARQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of 5-chloro-2-methoxybenzoic acid with 5-(thiophene-3-carbonyl)thiophene-2-yl)methylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Similar structure but with a sulfonamide group.

2-chloro-5-chloromethylthiazole: Contains a thiazole ring instead of a thiophene ring.

Uniqueness

5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the benzamide core, as well as the thiophene moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

5-Chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 320.79 g/mol |

| Density | 1.4 g/cm³ |

| Melting Point | 130 °C |

| Solubility | Soluble in DMSO |

Research indicates that compounds containing thiophene moieties exhibit significant biological activities due to their ability to interact with various biological targets. The presence of the methoxy and chloro substituents in this compound enhances its lipophilicity, which may facilitate better membrane permeability and bioavailability.

Anti-inflammatory Activity

A study highlighted that thiophene derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. The compound demonstrated an IC50 value of 29.2 µM for the 5-lipoxygenase enzyme, suggesting moderate anti-inflammatory potential .

Additionally, in vivo studies showed that administration at 20 mg/kg resulted in a significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in animal models .

Anticancer Activity

Thiophene-based compounds have been investigated for their anticancer properties. In vitro assays indicated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were found to have IC50 values ranging from 1 µM to 10 µM against breast cancer cell lines .

Case Studies

- Study on COX Inhibition : A series of thiophene derivatives were synthesized and evaluated for their anti-inflammatory properties. The study found that modifications at the thiophene ring significantly influenced COX inhibition, with some compounds showing IC50 values as low as 6 µM .

- Anticancer Efficacy : A recent investigation into thiophene-benzamide derivatives reported that certain compounds exhibited selective cytotoxicity against lung cancer cells, with IC50 values between 5 µM and 15 µM . The mechanism was attributed to apoptosis induction through caspase activation pathways .

Q & A

Basic Question: What are the recommended synthetic routes for 5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide, and how can intermediates be validated?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Core benzamide formation : Start with 5-chloro-2-methoxybenzoic acid activation (e.g., using thionyl chloride to form the acyl chloride) followed by coupling with (5-(thiophene-3-carbonyl)thiophen-2-yl)methanamine.

Thiophene functionalization : Introduce the thiophene-3-carbonyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on precursor availability.

Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol/water mixtures.

Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Confirm intermediate structures using -NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) and HRMS .

Basic Question: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., distinguishing thiophene carbonyl signals at δ 160–170 ppm) and amide linkage (N–H at δ 8.0–8.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 448.03) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., amide dimers observed in related benzamide-thiophene hybrids) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Question: How can researchers design experiments to resolve contradictions in biofilm inhibition data across studies?

Methodological Answer:

Contradictions may arise from assay conditions (e.g., bacterial strain variability, biofilm maturity). To address:

Standardized Assays : Use static microtiter plate assays with Pseudomonas aeruginosa PAO1 or Staphylococcus aureus ATCC 25923, including DMSO controls and reference inhibitors (e.g., GroEL/ES inhibitors from ) .

Dose-Response Curves : Test concentrations from 1–100 µM, measuring IC values with crystal violet staining.

Mechanistic Studies : Perform proteomic analysis to identify chaperone protein binding (e.g., GroEL/ES) or qPCR for biofilm-related gene expression (e.g., algD, pelA) .

Advanced Question: What strategies optimize the synthetic yield of the thiophene-3-carbonyl moiety while minimizing side reactions?

Methodological Answer:

- Catalyst Selection : Use Pd(PPh) for Suzuki coupling of thiophene boronic esters or AlCl for Friedel-Crafts acylation .

- Solvent Optimization : Anhydrous DMF or THF under nitrogen to prevent hydrolysis of reactive intermediates .

- Temperature Control : Maintain 0–5°C during acylation to suppress over-reaction.

- Workup : Quench with ice-cold NaHCO to isolate the carbonyl-thiophene intermediate (yield improvement from 45% to 72% reported in ) .

Advanced Question: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

Substituent Variation :

- Modify the methoxy group (e.g., replace with hydroxy or ethoxy) to assess steric/electronic effects.

- Replace thiophene-3-carbonyl with furan or pyridine analogs.

Biological Testing :

- Screen analogs against Gram-positive/-negative bacteria and cancer cell lines (e.g., MTT assay).

- Compare logP (HPLC-derived) and IC values to establish lipophilicity-activity trends.

Computational Modeling : Perform docking studies with target proteins (e.g., E. coli FabH enzyme) using AutoDock Vina to prioritize synthetic targets .

Advanced Question: What computational methods predict the compound’s metabolic stability and potential toxicity?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, hepatotoxicity, and Ames mutagenicity .

- Metabolite Identification : Simulate phase I/II metabolism (e.g., cytochrome-mediated oxidation of thiophene rings) with GLORYx or MetaSite .

- In Silico Toxicity : Apply Derek Nexus to flag structural alerts (e.g., thiophene-S-oxidation leading to reactive metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.